Synthesis of Disiamylborane from 2-Methyl-2-Butene: A Technical Guide
Synthesis of Disiamylborane from 2-Methyl-2-Butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disiamylborane, systematically named bis(3-methyl-2-butyl)borane and often abbreviated as Sia₂BH, is a sterically hindered dialkylborane that serves as a highly selective hydroborating agent in organic synthesis. Its bulky nature allows for the regioselective and chemoselective hydroboration of less hindered alkenes and alkynes. This technical guide provides an in-depth overview of the synthesis of disiamylborane from the hydroboration of 2-methyl-2-butene with borane. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its preparation and application in a laboratory setting.
Introduction
Hydroboration-oxidation is a fundamental two-step reaction sequence in organic chemistry that converts alkenes and alkynes into alcohols in an anti-Markovnikov fashion. The regioselectivity of the hydroboration step is significantly influenced by the steric environment of both the olefin and the borane reagent. While borane (BH₃) itself provides good selectivity with many substrates, highly substituted or sterically demanding applications necessitate the use of bulkier dialkylborane reagents.
Disiamylborane is prepared through the reaction of borane with two equivalents of 2-methyl-2-butene.[1] The steric hindrance from the branched alkyl groups of 2-methyl-2-butene prevents the addition of a third alkene molecule, effectively stopping the reaction at the dialkylborane stage.[2][3] This reagent exhibits remarkable selectivity, for instance, in distinguishing between terminal and internal alkenes.[1][4] This guide details the synthesis of disiamylborane, providing researchers with the necessary information for its preparation and subsequent use in selective transformations.
Reaction Mechanism and Stoichiometry
The synthesis of disiamylborane involves the electrophilic addition of borane across the double bond of 2-methyl-2-butene. Borane, typically used as a complex with tetrahydrofuran (BH₃•THF), reacts with two molar equivalents of the alkene. The boron atom adds to the less substituted carbon of the double bond, and a hydride is transferred to the more substituted carbon. Due to the steric bulk of the resulting di-secondary-isoamyl groups (siamyl groups), the reaction ceases after the formation of the dialkylborane.[2]
The overall reaction is as follows:
BH₃•THF + 2 (CH₃)₂C=CHCH₃ → [((CH₃)₂CHCH(CH₃))₂BH] + THF
Quantitative Data for Synthesis
The following tables summarize the key quantitative parameters for the synthesis of disiamylborane based on established laboratory protocols.[5][6]
Table 1: Reagent Quantities and Stoichiometry
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles | Volume/Mass | Molar Ratio |
| Borane-THF Complex | BH₃•THF | - | 0.11 | 92 mL (1.2 M solution) | 1 |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 0.22 | 15.4 g | 2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 40 mL (for alkene) | - |
Table 2: Reaction Conditions
| Parameter | Value |
| Temperature | 0 °C (maintained with an ice bath) |
| Addition Time | 30 minutes |
| Reaction Time (post-addition) | 2 hours |
| Atmosphere | Inert (Nitrogen) |
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of a disiamylborane solution in tetrahydrofuran.
Materials and Equipment
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Dry, 500-mL, three-necked, round-bottom flask
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Magnetic stirrer and stir bar
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Addition funnel
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Thermometer
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Nitrogen inlet and bubbler
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Ice bath
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Syringes and needles
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Anhydrous tetrahydrofuran (THF)
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Borane-tetrahydrofuran complex solution (e.g., 1.2 M in THF)
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2-Methyl-2-butene
Synthesis Procedure
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Apparatus Setup: Assemble the dry, three-necked flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet connected to a bubbler.
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Inert Atmosphere: Flush the entire apparatus with dry nitrogen to ensure anhydrous and oxygen-free conditions.
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Reagent Charging: Under a positive pressure of nitrogen, charge the reaction flask with 92 mL of a 1.2 M solution of borane in tetrahydrofuran (0.11 mole).
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Cooling: Cool the flask to 0 °C using an ice bath.
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Preparation of Alkene Solution: In a separate dry flask, prepare a solution of 15.4 g (0.220 mole) of 2-methyl-2-butene in 40 mL of anhydrous tetrahydrofuran.
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Addition of Alkene: Transfer the 2-methyl-2-butene solution to the addition funnel and add it dropwise to the stirred borane solution over a period of 30 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.
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Reaction Completion: After the addition is complete, continue stirring the reaction mixture at a temperature below 10 °C for an additional 2 hours to ensure the complete formation of disiamylborane.[5]
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Storage and Use: The resulting solution of disiamylborane is typically used immediately for subsequent reactions. If storage is necessary, it should be kept under a nitrogen atmosphere at 0 °C.[6] Note that the reagent may undergo slow disproportionation over time.[6]
Visualizing the Synthesis and Workflow
The following diagrams, generated using the DOT language, illustrate the chemical pathway for the synthesis of disiamylborane and a typical experimental workflow.
Reaction Pathway
Caption: Synthesis of Disiamylborane.
Experimental Workflow
Caption: Experimental Workflow for Disiamylborane Synthesis.
Applications in Synthesis
Disiamylborane is a valuable reagent for the selective hydroboration of various functional groups. Its steric bulk allows it to:
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Selectively hydroborate terminal alkenes in the presence of internal alkenes.[5] The boron atom adds to the terminal carbon with high fidelity (ca. 99%), leading to the formation of primary alcohols after oxidation.[5]
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Monohydroborate dienes , allowing for the selective functionalization of one double bond.
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Convert terminal alkynes to aldehydes via hydroboration followed by oxidation with alkaline hydrogen peroxide.[2] The reaction proceeds through an enol intermediate that tautomerizes to the more stable aldehyde.[2]
Conclusion
The synthesis of disiamylborane from 2-methyl-2-butene is a straightforward and reliable procedure that provides access to a highly selective hydroborating agent. By carefully controlling the stoichiometry and reaction conditions, researchers can generate this reagent in situ for a variety of synthetic applications. The detailed protocols and data presented in this guide are intended to support the scientific community in the effective preparation and utilization of this important synthetic tool.
